BENGHE Foundational & Exploratory

Check Availability & Pricing

The Chemical Landscape of Brugine: A
Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Brugine

Cat. No.: B1215537

An In-depth Examination of the Structure, Properties, and Biological Potential of a Unique
Tropane Alkaloid

Abstract

Brugine, a sulfur-containing tropane alkaloid, represents a fascinating and underexplored
natural product with potential pharmacological applications. First isolated from the mangrove
plant Bruguiera sexangula, its unique chemical architecture, combining a tropane core with a
dithiolane moiety, has attracted interest for its reported cytotoxic activities. This technical guide
provides a comprehensive overview of the chemical structure, physicochemical properties, and
known biological activities of Brugine, tailored for researchers, scientists, and drug
development professionals. It consolidates available data on its isolation, potential mechanisms
of action, and offers detailed experimental considerations for future research.

Chemical Structure and Properties

Brugine is chemically defined as (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (3S)-dithiolane-3-
carboxylate.[1] Its structure is characterized by the fusion of a tropane alkaloid skeleton with a
1,2-dithiolane-3-carboxylic acid ester. The tropane moiety is a bicyclic amine that forms the
core of numerous biologically active compounds, while the dithiolane ring introduces a unique
sulfur-containing element.

Structural Detalils
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IUPAC Name: (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (3S)-dithiolane-3-carboxylate[1]

Molecular Formula: C12H19NO2S2[1]

Canonical SMILES: CN1C2CCC1CC(C2)OC(=0)[C@@H]3CCSS3[1]

InChl Key: BOJOZZSCQUTEBY-QUBJWBRDSA-N[1]

Physicochemical Properties

Brugine is described as an oil and is soluble in a range of organic solvents, including
chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] A summary of its key
physicochemical properties is presented in Table 1.

Property Value Source
Molecular Weight 273.42 g/mol [1]
Appearance 0]] [1]

Soluble in Chloroform,
Solubility Dichloromethane, Ethyl [1]
Acetate, DMSO, Acetone

Storage Desiccate at -20°C [1]

Table 1: Physicochemical Properties of Brugine.

Biological Activity and Mechanism of Action

Initial investigations into the biological activity of extracts from Bruguiera sexangula revealed
cytotoxic effects against Sarcoma 180 and Lewis Lung carcinoma.[2] While specific quantitative
data for Brugine's activity against these cell lines is not readily available in the public domain,
this early finding spurred further interest in its potential as an anticancer agent.

Putative Signaling Pathways

A network pharmacology study has suggested potential molecular mechanisms for Brugine's
anticancer effects, particularly in the context of breast cancer. This computational analysis
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identified several key signaling pathways that may be modulated by Brugine, including:
e CAMP signaling pathway

o JAK/STAT signaling pathway

o PI3K-Akt signaling pathway

It is important to note that these findings are based on computational predictions and await
experimental validation to confirm the direct effects of Brugine on these pathways.

Experimental Protocols
Isolation of Brugine from Bruguiera sexangula

The following protocol is based on the original method described by Loder and Russell in 1969

for the extraction of alkaloids from the bark of Bruguiera sexangula.[2]
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Caption: Workflow for the isolation of Brugine.

Methodology:

o Extraction: Milled bark of Bruguiera sexangula (35 kg) is percolated with ethanol at 40°C.
The resulting ethanolic solution is concentrated under reduced pressure.

o Acid-Base Extraction:
o The concentrated extract is diluted with water and then basified with ammonia.
o This aqueous mixture is extracted with chloroform.

o The chloroform extract is then treated with 0.5N sulfuric acid to extract the alkaloids into

the aqueous phase.
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o The acidic aqueous phase is clarified and washed with chloroform to remove non-basic
impurities.

o The clarified acidic solution is then basified again with ammonia.
e Final Extraction and Isolation:
o The basified aqueous solution is re-extracted with chloroform.
o The final chloroform extract is concentrated to yield the crude alkaloid mixture as a gum.

 Purification (General): The crude mixture can be further purified using chromatographic
techniques, such as column chromatography, to isolate Brugine.

Spectroscopic Characterization

Detailed spectroscopic data for pure Brugine is not extensively published. However, based on
its chemical structure, the expected spectral characteristics can be inferred from data on
related tropane alkaloids and dithiolane-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the
tropane skeleton, including the N-methyl group (a singlet), and protons on the bicyclic ring
system. The dithiolane ring will exhibit signals for the methine and methylene protons.

e 13C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon
of the ester, the carbons of the tropane ring, and the carbons of the dithiolane moiety.

Infrared (IR) Spectroscopy

The IR spectrum of Brugine is expected to show key absorption bands corresponding to its
functional groups:

e C=0 Stretch: A strong absorption band characteristic of the ester carbonyl group.
e C-O Stretch: Bands corresponding to the C-O stretching of the ester.

e S-S Stretch: A weaker absorption band for the disulfide bond in the dithiolane ring.
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e C-N Stretch: Vibrations associated with the tertiary amine of the tropane ring.

e C-H Stretch: Absorptions for the various C-H bonds in the molecule.

Mass Spectrometry (MS)

Mass spectrometry would be expected to show the molecular ion peak corresponding to the
molecular weight of Brugine (273.42 g/mol ). Fragmentation patterns would likely involve
cleavage of the ester bond and fragmentation of the tropane and dithiolane rings, providing
further structural information.

Conclusion and Future Directions

Brugine remains a natural product of significant interest due to its unique structure and
preliminary indications of biological activity. This guide consolidates the current knowledge on
its chemical and physical properties. However, to fully realize its therapeutic potential, further
research is critically needed.

Future research should focus on:

e Quantitative Biological Evaluation: Performing in vitro and in vivo studies to determine the
specific IC50 values of Brugine against a panel of cancer cell lines, including Sarcoma 180
and Lewis Lung carcinoma, to validate the initial findings.

e Mechanism of Action Studies: Experimentally validating the predicted signaling pathway
modulation to elucidate the precise molecular targets of Brugine.

o Total Synthesis: Developing a robust total synthesis of Brugine to enable the production of
larger quantities for extensive biological testing and the generation of analogs for structure-
activity relationship studies.

» Detailed Spectroscopic Analysis: Publishing a complete and assigned set of NMR, IR, and
high-resolution mass spectrometry data to serve as a definitive reference for the scientific
community.

The exploration of novel marine and plant-derived natural products like Brugine holds
considerable promise for the discovery of new therapeutic leads. This technical guide serves as
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a foundational resource to stimulate and support further investigation into this intriguing
molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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